molecular formula C9H8N2O B13924519 5-Cyclopropoxypicolinonitrile

5-Cyclopropoxypicolinonitrile

Cat. No.: B13924519
M. Wt: 160.17 g/mol
InChI Key: OZGCODBOPGFIFL-UHFFFAOYSA-N
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Description

5-Cyclopropoxypicolinonitrile is an organic compound with the molecular formula C9H8N2O It features a cyclopropyl group attached to a picolinonitrile moiety, making it a unique structure in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxypicolinonitrile typically involves the reaction of picolinonitrile with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the process would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropoxypicolinonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The cyclopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents.

Major Products Formed:

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Cyclopropoxypicolinonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxypicolinonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

  • 3-Cyclopropoxypicolinonitrile
  • 4-Cyclopropoxypicolinonitrile
  • Cyclopropylpyridine

Comparison: 5-Cyclopropoxypicolinonitrile is unique due to the position of the cyclopropyl group on the picolinonitrile moiety This structural difference can lead to variations in chemical reactivity and biological activity compared to its analogs

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

5-cyclopropyloxypyridine-2-carbonitrile

InChI

InChI=1S/C9H8N2O/c10-5-7-1-2-9(6-11-7)12-8-3-4-8/h1-2,6,8H,3-4H2

InChI Key

OZGCODBOPGFIFL-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=C(C=C2)C#N

Origin of Product

United States

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